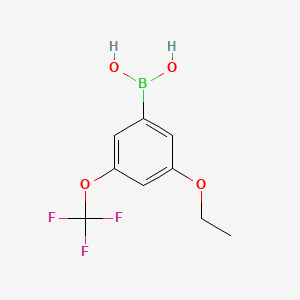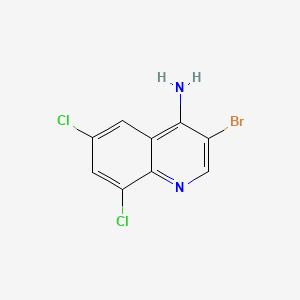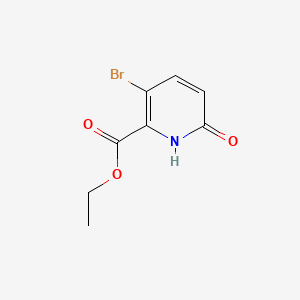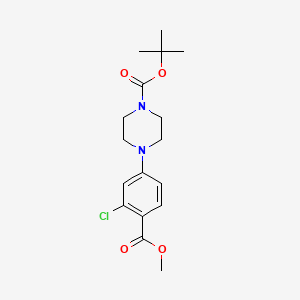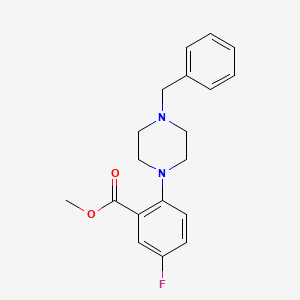
Methyl 3-bromo-6-chloropicolinate
Descripción general
Descripción
Methyl 3-bromo-6-chloropicolinate: is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of picolinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boronic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases such as potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled temperatures.
Major Products Formed:
Substitution Reactions: Various substituted picolinates depending on the nucleophile used.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-6-chloropicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
- Methyl 3-bromo-2-pyridinecarboxylate
- Methyl 3-bromo-5-(trifluoromethyl)picolinate
- Methyl 3-bromo-4-methoxypicolinate
Uniqueness: Methyl 3-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
methyl 3-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPBNNLVCVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673233 | |
| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-96-7 | |
| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


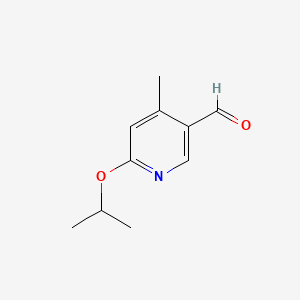
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
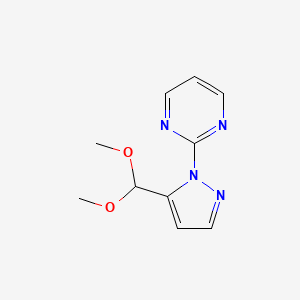
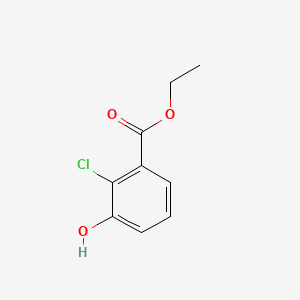
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)
